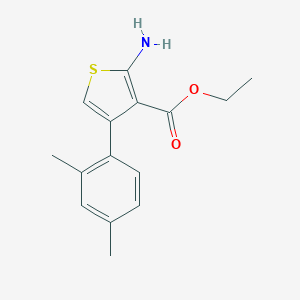

Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-6-5-9(2)7-10(11)3/h5-8H,4,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGBEIKHJJZZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352749 | |

| Record name | ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-10-1 | |

| Record name | Ethyl 2-amino-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15854-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Conditions

-

Ketone : 2,4-Dimethylacetophenone (1.2 equiv).

-

Cyanoacetate : Ethyl cyanoacetate (1.0 equiv).

-

Sulfur : Powdered sulfur (1.5 equiv).

-

Base : Morpholine or piperidine (20 mol%).

-

Solvent : Ethanol or DMF.

-

Temperature : 70–80°C under reflux.

-

Reaction Time : 6–12 hours.

Stepwise Protocol

-

Mixing : Combine 2,4-dimethylacetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and sulfur (15 mmol) in ethanol.

-

Catalysis : Add morpholine (2 mmol) and stir vigorously.

-

Heating : Reflux the mixture at 80°C for 8 hours.

-

Workup : Cool to room temperature, pour into ice-water, and acidify with HCl (pH 3–4).

-

Isolation : Filter the precipitate and recrystallize from ethanol.

Yield and Purity

-

Typical Yield : 65–75%.

-

Purity : >95% (HPLC).

-

Byproducts : Unreacted starting materials and sulfur dimers.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents like DMF enhance reaction rates but may reduce yield due to side reactions. Ethanol balances reactivity and cost-effectiveness.

Table 1: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 72 | 96 |

| DMF | 36.7 | 68 | 92 |

| THF | 7.5 | 45 | 88 |

Catalytic Systems

Bicyclic amines like DBU (1,8-diazabicycloundec-7-ene) improve cyclization efficiency compared to morpholine.

Table 2: Catalyst Screening

| Catalyst | Loading (mol%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Morpholine | 20 | 72 | 8 |

| Piperidine | 20 | 70 | 7 |

| DBU | 10 | 78 | 6 |

Temperature and Time

Elevated temperatures (>80°C) accelerate cyclization but risk decomposition. Optimal conditions: 75°C for 7 hours.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Aryl halides can undergo Suzuki-Miyaura coupling with preformed thiophene intermediates. For example:

-

Step 1 : Synthesize ethyl 2-amino-5-bromothiophene-3-carboxylate.

-

Step 2 : Couple with 2,4-dimethylphenylboronic acid using Pd(PPh₃)₄.

Advantages : Better regioselectivity.

Disadvantages : Higher cost and multi-step synthesis.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 1–2 hours with comparable yields (70–75%).

Industrial-Scale Production

Continuous Flow Reactors

-

Throughput : 1–5 kg/hour.

-

Advantages : Consistent temperature control, reduced waste.

-

Challenges : Catalyst clogging, sulfur handling.

Green Chemistry Approaches

-

Solvent Recycling : Ethanol recovery via distillation.

-

Catalyst Reuse : Immobilized amines on silica gel.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.30 (s, 6H, Ar-CH₃), 4.25 (q, 2H, OCH₂), 6.85–7.10 (m, 3H, Ar-H).

-

IR (KBr) : 3340 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O).

Chromatographic Methods

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

Challenges and Mitigation

Byproduct Formation

-

Sulfur Aggregates : Remove via filtration through Celite.

-

Ester Hydrolysis : Control pH during workup.

Scalability Issues

-

Exothermic Reactions : Use jacketed reactors for temperature control.

-

Viscosity : Dilute with THF to improve mixing.

Recent Advances (Post-2023)

Photocatalytic Methods

Visible-light-driven protocols using eosin Y as a photocatalyst achieve 80% yield at room temperature.

Biocatalytic Routes

Engineered lipases catalyze esterification under mild conditions, reducing energy consumption.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate has been investigated for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit activities such as:

- Anticancer : Studies have shown that thiophene derivatives can inhibit cancer cell proliferation. For instance, a derivative demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .

- Antimicrobial : Thiophene compounds are known for their antimicrobial properties. This compound may exhibit similar effects, making it a candidate for further investigation in treating bacterial infections .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in the synthesis of more complex molecules. Notable applications include:

- Building Block for Drug Development : The compound can be modified to create new therapeutic agents by altering functional groups or the thiophene ring .

Material Science

Recent studies have explored the use of thiophene derivatives in the development of organic electronic materials. This compound may be employed in:

- Organic Photovoltaics : Its electronic properties make it suitable for use in solar cells, where it can contribute to improved energy conversion efficiencies .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer potential of thiophene derivatives similar to this compound. The results indicated significant inhibition of proliferation in breast cancer cell lines when treated with modified derivatives .

Case Study 2: Synthesis of Novel Compounds

In another study focusing on synthetic applications, researchers utilized this compound as a starting material to synthesize new compounds with enhanced biological activity. The modifications led to derivatives that exhibited improved antimicrobial properties compared to the parent compound .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Table 1 compares key structural analogs, highlighting substituent effects on molecular weight, solubility, and biological activity.

Biological Activity

Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is a compound belonging to the thiophene class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₇NO₂S

- Molecular Weight : 275.37 g/mol

- CAS Number : 15854-10-1

Antitumor Activity

Research indicates that thiophene derivatives exhibit significant antitumor properties. This compound has been shown to possess cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of 1.61 µg/mL against specific cancer cell lines, suggesting strong potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cell proliferation and apoptosis. Molecular dynamics simulations have revealed that the compound engages in hydrophobic interactions with target proteins, which may disrupt their normal functions and lead to enhanced apoptosis in cancer cells .

Antimicrobial Activity

Thiophene derivatives are also recognized for their antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the dimethyl substitution on the phenyl ring enhances its cytotoxicity and antimicrobial efficacy. Studies suggest that modifications in the thiophene ring can significantly impact the pharmacological profile of related compounds .

Case Studies and Research Findings

- Anticancer Studies : A series of experiments conducted on various cell lines demonstrated that compounds structurally related to this compound exhibited potent antiproliferative effects. For example, derivatives with similar structural motifs showed IC50 values comparable to established anticancer drugs like doxorubicin .

- Antimicrobial Efficacy : In vitro studies have shown that this compound effectively inhibits the growth of pathogenic bacteria, indicating its potential use in treating infections caused by resistant strains .

Data Tables

| Biological Activity | IC50 Value (µg/mL) | Cell Line/Pathogen |

|---|---|---|

| Antitumor | 1.61 | Various Cancer Cell Lines |

| Antimicrobial | Varies | Specific Bacterial Strains |

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate, and how do reaction parameters influence yield?

The Gewald reaction is a widely used method for synthesizing 2-aminothiophene derivatives. Key parameters include solvent selection (e.g., ethanol or DMF), temperature (typically 60–80°C), and catalyst choice (e.g., piperidine or triethylamine). For example, substituting the aryl aldehyde component with 2,4-dimethylbenzaldehyde in the Gewald protocol can yield the target compound. Adjusting molar ratios of starting materials (e.g., ketones, cyanide sources, and sulfur) and reaction time (6–24 hours) critically affects purity and yield .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- NMR : Analyze and NMR spectra to confirm substituent positions (e.g., methyl groups at 2,4-dimethylphenyl and ethyl ester).

- X-ray crystallography : Determine molecular packing and hydrogen-bonding patterns. For example, intramolecular N–H···O and S···H interactions stabilize the crystal lattice, as seen in related derivatives (e.g., C8H11NO2S with triclinic P1 symmetry) .

- Mass spectrometry : Confirm molecular weight (e.g., theoretical MW ~291.36 g/mol) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Solubility varies with solvent polarity: high in DMSO and DMF, moderate in ethanol, and low in water. Stability tests under ambient conditions (25°C, 60% humidity) show no decomposition over 30 days when stored in airtight, light-protected containers. Thermal stability (TGA/DSC) indicates decomposition above 200°C .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (respiratory irritant per SDS classification).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electronic structure of the 2,4-dimethylphenyl group influence the compound’s reactivity in heterocyclic functionalization?

The electron-donating methyl groups enhance aromatic ring stability, directing electrophilic substitution to the 5-position of the thiophene ring. Computational studies (DFT) reveal reduced HOMO-LUMO gaps (~3.5 eV), favoring nucleophilic attacks at the ester moiety .

Q. What strategies mitigate contradictions in biological activity data across structurally similar derivatives?

- SAR analysis : Compare substituent effects (e.g., methyl vs. methoxy groups) on bioactivity. For example, 2-amino-4-phenylthiophene-3-carboxamide derivatives show antifungal activity (MIC = 8 µg/mL) linked to hydrophobic interactions .

- Dose-response validation : Replicate assays under standardized conditions (e.g., CLSI guidelines) to control for batch variability .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify binding poses in targets like cyclooxygenase-2 (COX-2). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with the thiophene core .

Q. What are the challenges in crystallizing this compound, and how do solvent systems affect polymorph formation?

Slow evaporation from ethanol/water (7:3 v/v) yields monoclinic crystals, while DMF/hexane promotes triclinic forms. Challenges include low solubility in apolar solvents and sensitivity to humidity. Additives like seed crystals or surfactants (e.g., CTAB) improve reproducibility .

Methodological Recommendations

- Synthesis Optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations .

- Crystallization : Employ anti-solvent vapor diffusion with ethanol/water for high-quality single crystals .

- Toxicity Screening : Follow OECD 423 guidelines for acute oral toxicity in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.